4-Bromo-2-fluoro-3-iodobenzoic acid
Description
4-Bromo-2-fluoro-3-iodobenzoic acid (C₇H₄BrFIO₂) is a polyhalogenated benzoic acid derivative characterized by bromine, fluorine, and iodine substituents at positions 4, 2, and 3, respectively, on the aromatic ring. This compound’s molecular weight is approximately 326.92 g/mol, with a density estimated at ~1.8 g/cm³ (based on structurally similar analogs) . The presence of three distinct halogens confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .
Properties
IUPAC Name |
4-bromo-2-fluoro-3-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNPCHHGFQLTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282414 | |
| Record name | Benzoic acid, 4-bromo-2-fluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809157-98-9 | |
| Record name | Benzoic acid, 4-bromo-2-fluoro-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809157-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-2-fluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination, fluorination, and iodination of benzoic acid derivatives. The reaction conditions often involve the use of bromine, fluorine, and iodine sources under controlled temperatures and solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromo-2-fluoro-3-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-fluoro-3-iodobenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: It may be involved in the synthesis of drug candidates or intermediates for medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms and carboxylic acid group play crucial roles in determining its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or material science .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, physical properties, and applications of 4-bromo-2-fluoro-3-iodobenzoic acid can be contextualized by comparing it with structurally related halogenated benzoic acids:
Table 1: Comparative Analysis of Halogenated Benzoic Acid Derivatives
Key Findings:
Substituent Effects on Reactivity :
- The iodine at position 3 in the target compound enhances its utility in Ullmann-type coupling and Suzuki-Miyaura reactions due to iodine’s superior leaving group ability compared to bromine or chlorine .
- In contrast, 4-bromo-3-fluorobenzoic acid (Br at 4, F at 3) is less reactive in cross-coupling but is favored in electrophilic substitutions for agrochemical synthesis .
5-Bromo-2-chlorobenzoic acid (Cl at 2) exhibits lower molecular symmetry, leading to higher melting points (~187–190°C) compared to the target compound .
Pharmaceutical Relevance: While 4-bromo-3-chlorobenzoic acid is directly used in drug synthesis (e.g., nonsteroidal anti-inflammatory agents) , the target compound’s trifunctional halogenation makes it a candidate for multi-step derivatization in oncology and radiopharmaceuticals .
Biological Activity
4-Bromo-2-fluoro-3-iodobenzoic acid (C₇H₄BrFIO₂) is an aromatic compound characterized by the presence of three halogen substituents on a benzoic acid framework. Its molecular weight is approximately 266.01 g/mol, and it typically appears as a white to light yellow crystalline powder with a melting point ranging from 208 to 213 °C . The unique arrangement of bromine, fluorine, and iodine atoms significantly influences its chemical properties and potential biological activities.
Anti-inflammatory Effects
Research into related compounds suggests that this compound may also possess anti-inflammatory properties. Similar halogenated benzoic acids have been implicated in the inhibition of pro-inflammatory cytokines and mediators, potentially contributing to reduced inflammation in biological systems.
Case Studies
- Synthetic Pathways : One study demonstrated the synthesis of this compound via the reaction of 2-fluoro-4-bromotoluene with iodine in the presence of an oxidizing agent. This synthetic route highlights the compound's potential utility in organic synthesis and medicinal chemistry .
- Reactivity Studies : Interaction studies revealed that this compound exhibits unique reactivity patterns with various chemical species, which could be leveraged for drug development or material science applications. Understanding these interactions is crucial for elucidating its biological mechanisms .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-2-fluorobenzoic acid | C₇H₅BrF | Lacks iodine; simpler halogenation pattern |
| 6-Bromo-2-fluoro-3-iodobenzoic acid | C₇H₄BrFIO₂ | Different position of bromine and iodine |
| 4-Bromo-3-fluorobenzoic acid | C₇H₅BrF | Only fluorine substitution; no iodine present |
| 4-Iodo-2-fluorobenzoic acid | C₇H₅FIO | Contains iodine instead of bromine |
This table illustrates how the specific arrangement of halogens can influence both the physical and biological properties of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
